

triclabendazole sulfoxide mass spectrometry detection

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Compound Focus: Triclabendazole sulfoxide

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Analytical Method for TCBZ-SO in Bovine Tissues

This protocol outlines a robust quantitative method for determining TCBZ and its metabolites, including TCBZ-SO, in bovine tissues. The method involves a hydrolysis step to release protein-bound residues, followed by oxidation of all metabolites to a single marker compound, keto-TCBZ, for simplified analysis [1] [2].

1. Sample Preparation Workflow The sample preparation is designed to comprehensively extract total residual TCBZ components.

Step	Procedure	Key Parameters & Reagents
1. Hydrolysis	Digest tissue sample with sodium hydroxide.	Conditions: 90°C for 16 hours [2]. Reagent: 2 M NaOH [1].
2. Extraction	Acidify hydrolyzate and extract target compounds with an organic solvent.	Acidification: HCl. Solvent: Ethyl Acetate [1] [2].
3. Defatting	Partition the extract between n-hexane and acetonitrile.	Removes lipids; target compounds partition into the acetonitrile layer [2].

Step	Procedure	Key Parameters & Reagents
4. Oxidation	Convert TCBZ and its metabolites to keto-TCBZ.	Oxidizing Agent: Hydrogen peroxide (H ₂ O ₂). Solvent System: Ethanol/Acetic Acid [1] [2].
5. Clean-up	Purify the oxidized sample using solid-phase extraction (SPE).	SPE Cartridge: Strong Cation Exchange (Oasis MCX) [2].
6. Analysis	Analyze the final extract via LC-MS/MS.	

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Parameter	Specification
Analytical Column	Gemini NX-C18 [3] (Alternative: Gemini NX-C18 for plasma analysis).
Mobile Phase	Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile [3].
Flow Rate	0.6 mL/min [3].
Ionization Mode	Electrospray Ionization (ESI), Positive mode [3].
MS Detection	Multiple Reaction Monitoring (MRM). Transition for TCBZ-SO: m/z 360.10 → 376.97 [3].

3. Method Validation Data (Bovine Tissues) This method has been rigorously validated for muscle, fat, and liver tissues [1] [2].

Validation Parameter	Performance
Linear Range	1–100 µg/mL for plasma [3]; Method is suitable from 0.01 mg/kg up to regulatory MRLs in tissues [2].
Precision (CV)	< 8.9% (within-run and between-run) [3].

Validation Parameter	Performance
Accuracy (Bias)	< 8.9% [3].
Recovery	81–102% for tissues [2].
Limit of Quantification (LOQ)	0.01 mg/kg for tissues [2].

Protocol for TCBZ-SO Determination in Sheep Plasma

This method is optimized for high-throughput pharmacokinetic and bioequivalence studies in sheep.

Category	Specification
Sample Volume	Sheep plasma [3].
Sample Processing	Protein precipitation with acetonitrile [3].
Internal Standard	Fenbendazole [3].
LC Column	Gemini NX-C18 (4.6 x 150 mm, 5 μ m) [3].
Mobile Phase	Gradient of 0.1% Formic Acid in Acetonitrile vs. 0.1% Formic Acid in Water [3].
Flow Rate	0.6 mL/min [3].
Ionization & MRM	ESI+; TCBZ-SO: m/z 360.10 \rightarrow 376.97 [3].
Linearity	1–100 μ g/mL ($r > 0.9939$) [3].
Precision (CV)	< 8.9% [3].
Accuracy (Bias)	< 8.9% [3].

Advanced Research Applications

Mass spectrometry techniques are also being used in cutting-edge research to understand how TCBZ and its metabolites work within the liver fluke *Fasciola hepatica*.

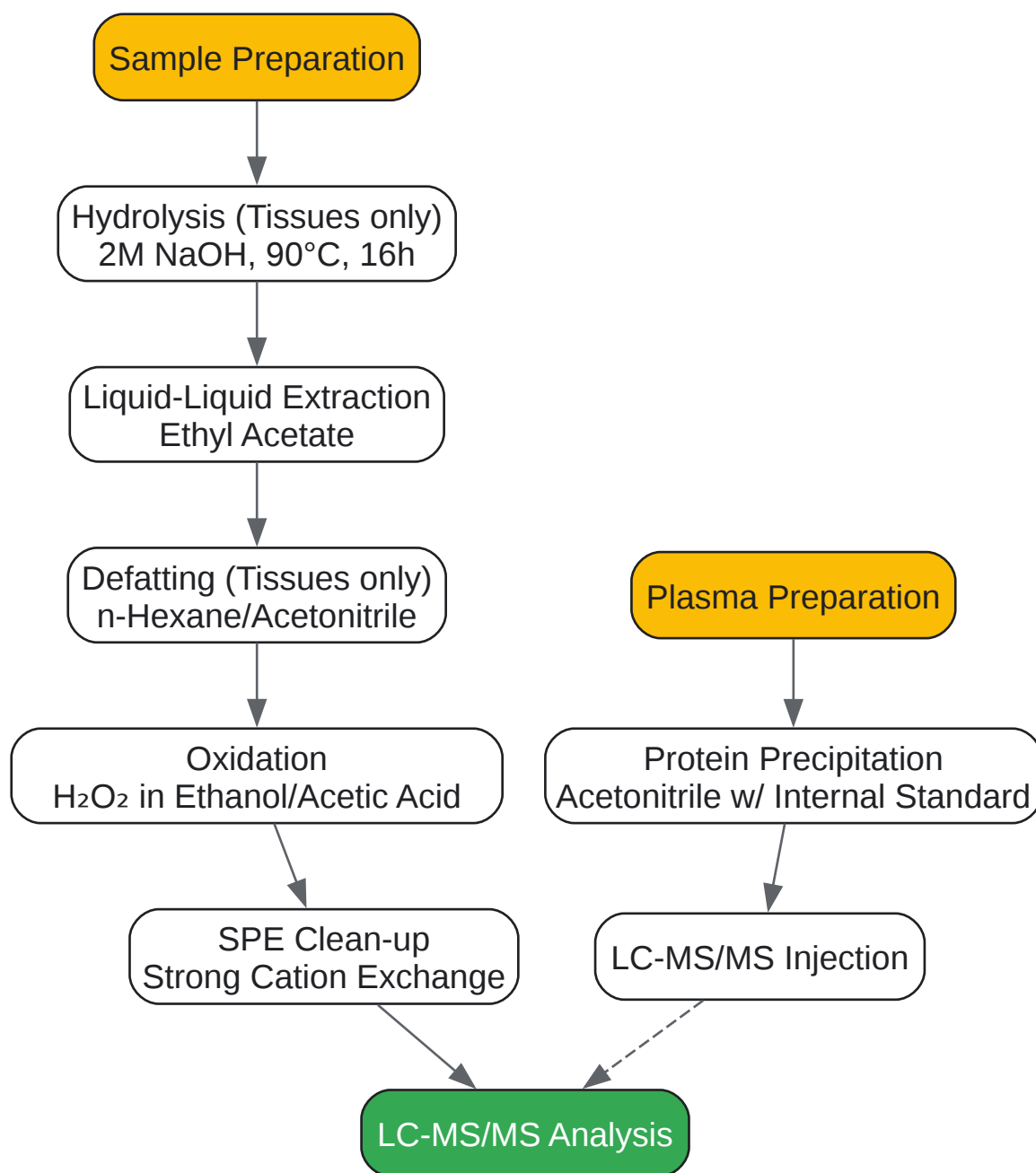
1. Mass Spectrometry Imaging (MSI)

- **Purpose:** To visualize the spatial distribution and uptake of TCBZ and TCBZ-SO within parasite tissues [4].
- **Technique:** Atmospheric-Pressure Scanning Microprobe MALDI MSI (AP-SMALDI MSI) [4].
- **Key Findings:** Research using this technique has shown that TCBZ is rapidly taken up through the tegument (outer surface) of the fluke within 20 minutes and becomes distributed throughout most tissues within 12 hours [4].

2. Metabolite Sequestration Studies

- **Purpose:** To investigate the parasite's potential defense mechanisms against anthelmintic drugs [5].
- **Finding:** When *F. hepatica* is exposed to TCBZ and its metabolites, it releases at least five times more extracellular vesicles (EVs) than untreated parasites. These EVs contain TCBZ and TCBZ-SO, suggesting the parasite may use them to sequester and remove the drug from its system [5].

The following diagram illustrates the core experimental workflow for the LC-MS/MS analysis of TCBZ-SO in tissue and plasma samples.



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Key Considerations for Method Implementation

When implementing these methods, consider the following:

- **Matrix Differences:** The tissue method requires extensive sample cleanup including hydrolysis and oxidation to measure **total residues**, as TCBZ metabolites are known to covalently bind to tissue

- proteins [1] [2]. The plasma method is simpler, designed for measuring **free circulating** drug levels.
- **Marker Residue:** For regulatory compliance in food safety, the target analyte is often **keto-TCBZ**, which serves as a marker representing the sum of TCBZ and all its metabolites [1].
 - **Sensitivity:** The LOQ of 0.01 mg/kg for tissues and a wide linear range up to 100 µg/mL for plasma make these methods suitable for both regulatory monitoring and pharmacokinetic studies [3] [2].

I hope these detailed application notes provide a solid foundation for your research and development work. Should you require further clarification on any of the protocols, please feel free to ask.

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